![molecular formula C16H11N5OS B5815189 N-[4-(1,3-benzothiazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5815189.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide, also known as BTA-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds, which are known for their diverse range of biological activities.
Applications De Recherche Scientifique
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-tumor properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Mécanisme D'action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, this compound has been shown to inhibit the activity of the enzyme phosphatidylinositol 3-kinase (PI3K), which is involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit the formation of new blood vessels that are necessary for tumor growth. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(1,3-benzothiazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide is that it has been extensively studied in vitro and in vivo, making it a well-characterized compound for use in scientific research. Additionally, this compound has been shown to have low toxicity in animal studies, suggesting that it may be a safe candidate for further development as a therapeutic agent. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential applications in certain research areas.
Orientations Futures
There are a number of potential future directions for research related to N-[4-(1,3-benzothiazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide. One potential area of focus is the development of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for its activity. Finally, there is potential for the development of new derivatives of this compound with improved properties for use in scientific research and as therapeutic agents.
Méthodes De Synthèse
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide involves the reaction of 2-aminobenzothiazole with 4-nitrophenyl isothiocyanate, followed by reduction of the nitro group to an amine using palladium on carbon. The resulting amine is then reacted with 4-chloro-1,2,3-triazole-5-carboxylic acid to yield the final product, this compound.
Propriétés
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5OS/c22-15(14-17-9-18-21-14)19-11-7-5-10(6-8-11)16-20-12-3-1-2-4-13(12)23-16/h1-9H,(H,19,22)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCYJQDMRKYLNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=NC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenylbutanamide](/img/structure/B5815113.png)



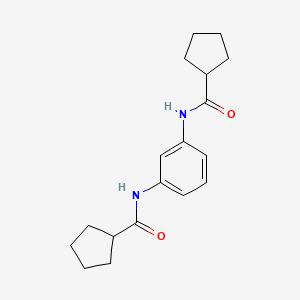
![2-(4-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5815166.png)
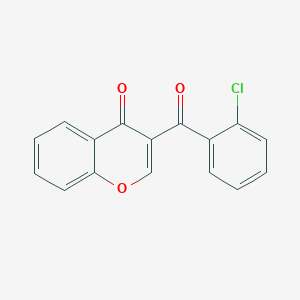
![6-methyl-2-[(pyridin-3-ylmethyl)thio]-4-(2-thienyl)nicotinonitrile](/img/structure/B5815180.png)
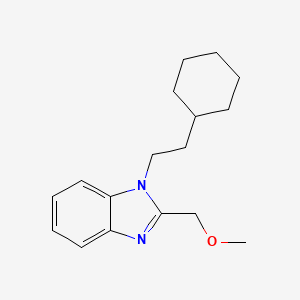
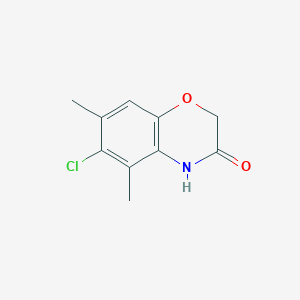
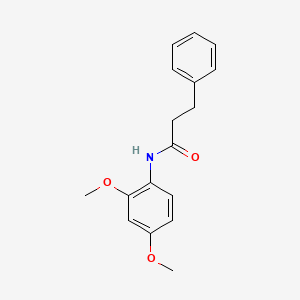

![N-(5-chloro-2-methylphenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5815213.png)
